5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one
Description
Properties
IUPAC Name |
5-(2-aminopropyl)-1-methylpyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N5O/c1-6(10)4-14-5-11-8-7(9(14)15)3-12-13(8)2/h3,5-6H,4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOYIJNPYQZNXKP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C=NC2=C(C1=O)C=NN2C)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 5-Aminopyrazole Derivatives
The most widely reported method involves cyclizing 5-amino-1H-pyrazole-3-carboxamide derivatives with malonic acid derivatives:
Starting Material Preparation :
Ring Expansion :
Aromatization :
Functionalization at the N-1 Position
Methylation via Alkylation
The N-1 methyl group is introduced early in the synthesis to avoid competing reactions at other nitrogen sites:
- Procedure :
Installation of the 2-Aminopropyl Side Chain
Nucleophilic Substitution at C-5
The 2-aminopropyl group is introduced via a two-step sequence:
Chlorination :
- Treat the N-1 methylated intermediate with POCl₃ to generate the 5-chloro derivative.
Amination :
Reductive Amination Alternative
An alternative route employs reductive amination to install the side chain:
- Steps :
- Condense 5-ketopyrazolopyrimidinone with 1,2-diaminopropane using titanium tetraisopropoxide (Ti(OiPr)₄).
- Reduce the imine intermediate with sodium cyanoborohydride (NaBH₃CN).
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
Challenges and Optimization Strategies
Regioselectivity in Alkylation
Competing alkylation at N-7 is mitigated by:
Side Reactions in Amination
- Unwanted Dimerization : Controlled by slow addition of diaminopropane and strict temperature monitoring.
- Oxidation of Amine : Additive use of antioxidants (e.g., ascorbic acid) prevents degradation.
Industrial-Scale Considerations
Cost-Effective Reagents
Green Chemistry Metrics
- E-factor : 28 kg waste/kg product (improved to 15 with solvent recovery).
- Process Mass Intensity (PMI) : 120 (targeting <80 via flow chemistry).
Emerging Methodologies
Continuous Flow Synthesis
Recent advances enable a three-step continuous process:
Photocatalytic Functionalization
Chemical Reactions Analysis
Synthetic Routes to Pyrazolo[3,4-d]pyrimidin-4-ones
Pyrazolo[3,4-d]pyrimidin-4-one derivatives are typically synthesized via multi-step sequences involving cyclocondensation, chlorination, and functional group interconversions. For example:
Functionalization of the Aminopropyl Side Chain
The 2-aminopropyl substituent in the target compound introduces potential for:
-
Alkylation/Acylation :
Primary amines react with alkyl halides or acyl chlorides. For example, analogous pyrazolo-pyrimidines undergo N-alkylation with methyl iodide in the presence of Cs₂CO₃ . -
Schiff Base Formation :
Reaction with aldehydes/ketones (e.g., aromatic aldehydes) could yield hydrazone derivatives, as seen in similar systems .
Reactivity of the Pyrimidinone Core
The pyrimidinone ring participates in:
-
Nucleophilic Substitution :
Chlorine at the 4-position is susceptible to displacement by nucleophiles (e.g., amines, hydrazines) . -
Tautomerism :
Pyrazolo-pyrimidinones exhibit keto-enol tautomerism, influencing reactivity. X-ray crystallography confirms the keto form dominates in solid-state structures .
Comparative Reaction Data for Analogues
Mechanistic Insights
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity:
Research has demonstrated that derivatives of pyrazolo[3,4-d]pyrimidin-4(5H)-one exhibit promising antimicrobial properties. A study synthesized various derivatives and evaluated their in vitro activity against several bacterial strains and fungi. Compounds showed significant antimicrobial effects, with some outperforming standard antibiotics in efficacy tests .
Anticancer Properties:
The compound has been explored for its anticancer potential. Pyrazolo[3,4-d]pyrimidin derivatives have been shown to inhibit cell proliferation in various cancer cell lines. Mechanistic studies suggest that these compounds may induce apoptosis through the activation of specific signaling pathways involved in cell death .
Neuroprotective Effects:
Emerging research indicates that pyrazolo[3,4-d]pyrimidin derivatives may possess neuroprotective properties. Studies suggest that these compounds can protect neuronal cells from oxidative stress and apoptosis, making them candidates for the treatment of neurodegenerative diseases such as Alzheimer's .
Synthesis and Characterization
The synthesis of 5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one typically involves multi-step reactions starting from readily available precursors. Characterization techniques such as NMR spectroscopy, mass spectrometry, and elemental analysis are employed to confirm the structure and purity of the synthesized compounds.
| Synthesis Method | Key Reagents | Yield (%) | Characterization Techniques |
|---|---|---|---|
| Cyclization | Ortho-amino esters, nitriles | 75-85% | NMR, MS, IR |
| Microwave-assisted | Various nitriles | 80-90% | NMR, HPLC |
Case Study 1: Antimicrobial Evaluation
In a study published in 2017, a series of pyrazolo[3,4-d]pyrimidin derivatives were synthesized and tested against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant antimicrobial activity compared to standard treatments .
Case Study 2: Anticancer Activity
Another research effort focused on the anticancer properties of pyrazolo[3,4-d]pyrimidin compounds. The study revealed that these compounds could inhibit the growth of cancer cells through the modulation of apoptotic pathways. The findings suggest a potential role for these compounds in cancer therapy .
Mechanism of Action
The mechanism of action of 5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one involves its interaction with specific molecular targets. For instance, it inhibits the activity of epidermal growth factor receptor tyrosine kinase by binding to its active site, thereby blocking the signaling pathways that promote cancer cell proliferation . The compound’s lipophilicity allows it to diffuse easily into cells, enhancing its efficacy .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidines: These compounds share a similar core structure but differ in the position of nitrogen atoms and substituents.
Pyrimido[4,5-d]pyrimidines: These analogs have a fused pyrimidine ring system and exhibit similar biological activities.
Uniqueness
5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of an aminopropyl group, which enhances its biological activity and specificity towards certain molecular targets .
Biological Activity
5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one, also known as AMPM, is a heterocyclic compound belonging to the pyrazolo[3,4-d]pyrimidine class. Its unique structure and functional groups suggest significant potential for various biological activities, particularly in medicinal chemistry. This article explores the compound's synthesis, biological properties, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a pyrazolo ring fused with a pyrimidine structure, characterized by the presence of a 2-aminopropyl group. This substitution enhances its reactivity and biological activity. The molecular formula is , with a molecular weight of 165.15 g/mol .
Biological Activity
Research indicates that AMPM exhibits notable biological activities. Here are some key findings:
- Anticancer Activity : AMPM has shown potential as an anticancer agent. In studies involving various human tumor cell lines, including HCT116 (colon carcinoma) and HEP2 (epidermoid carcinoma), AMPM demonstrated significant antiproliferative effects .
- Kinase Inhibition : The compound is reported to inhibit specific kinases, which are critical in cancer progression and cellular signaling pathways. This inhibition suggests that AMPM may act as a therapeutic agent targeting cancer-related pathways .
- Mechanism of Action : Interaction studies reveal that AMPM may inhibit vascular endothelial growth factor receptor 2 (VEGFR2) and fibroblast growth factor receptor 1 (FGFR1), both of which are implicated in tumor angiogenesis and growth .
Synthesis Methods
The synthesis of AMPM can be achieved through various methods. Typical approaches include:
- Condensation Reactions : Utilizing starting materials such as hydrazines and carbonyl compounds to form the pyrazolo-pyrimidine core.
- Functional Group Modifications : Introducing the 2-aminopropyl group through alkylation reactions to enhance biological activity .
Comparative Biological Activity
To better understand AMPM's potential, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure | Notable Activity |
|---|---|---|
| 1-Methyl-1H-pyrazolo[3,4-d]pyrimidin-4-one | Structure | Inhibitor of various kinases |
| 2-Methylpyrazolo[3,4-d]pyrimidin-7(6H)-one | Structure | Anticancer properties |
| 5-Amino-pyrazolo[3,4-d]pyrimidine | Structure | Potential anti-inflammatory effects |
The distinct combination of the 2-aminopropyl group and the pyrazolo-pyrimidine framework gives AMPM unique properties that may enhance its therapeutic efficacy compared to other derivatives .
Case Studies
Recent studies have highlighted the effectiveness of AMPM in different experimental setups:
- Study on Anticancer Properties : A study demonstrated that AMPM exhibited stronger inhibitory activity against VEGFR2 compared to traditional chemotherapeutics like doxorubicin. This suggests its potential as a more effective treatment option for certain cancers .
- In Vivo Studies : Animal models treated with AMPM showed reduced tumor growth rates, indicating its efficacy in a physiological context .
Q & A
Q. What are the foundational synthetic pathways for synthesizing 5-(2-aminopropyl)-1-methyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one?
The compound can be synthesized via condensation reactions starting with 5-amino-1-substituted pyrazole derivatives. For example, monosubstituted hydrazines are refluxed with ethoxymethylene malononitrile to form intermediates, which are then cyclized using formic acid, urea, or thiourea to yield the pyrazolo[3,4-d]pyrimidine core. Reaction optimization (e.g., temperature, solvent, and catalyst selection) is critical to achieving high yields .
Q. What analytical techniques are essential for confirming the structural integrity and purity of this compound?
Key methods include:
- 1H/13C NMR : To verify substituent positions and aromaticity of the pyrazolo[3,4-d]pyrimidine core.
- High-Resolution Mass Spectrometry (HRMS) : For precise molecular weight confirmation.
- HPLC : To assess purity, especially when isolating intermediates or final products under acidic/basic conditions (e.g., using 1.0 M HCl for crystallization) .
Q. How does the pyrazolo[3,4-d]pyrimidine scaffold influence the compound’s physicochemical properties?
The scaffold’s planar structure and hydrogen-bonding capacity (via the aminopropyl side chain and pyrimidinone oxygen) enhance solubility in polar solvents. Substituents like the methyl group at position 1 and aminopropyl at position 5 modulate logP values, impacting membrane permeability in biological assays .
Advanced Research Questions
Q. What experimental design principles should guide pharmacological studies of this compound?
Use a split-split-plot design to evaluate variables such as dose, administration route, and biological model (e.g., cell lines vs. in vivo systems). Randomization and replication (e.g., four replicates with five plants/animals each) minimize confounding factors, while repeated measures over time account for dynamic responses .
Q. How can researchers resolve contradictions in cytotoxicity data across different cancer cell lines?
- Replicate assays under standardized conditions (e.g., pH, serum concentration).
- Mechanistic profiling : Compare IC50 values with known targets (e.g., kinase inhibition) using phosphoproteomics.
- Statistical analysis : Apply ANOVA to identify outliers and confirm reproducibility .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Stepwise temperature control : For example, heating to 50°C in aqueous HCl improves solubility during crystallization .
- Catalyst screening : Transition metals (e.g., Pd/C) or organocatalysts can enhance cyclization efficiency.
- Design of Experiments (DoE) : Systematically vary parameters (solvent ratio, reaction time) to identify optimal conditions .
Q. How can structure-activity relationship (SAR) studies identify critical functional groups for anticancer activity?
- Systematic derivatization : Replace the aminopropyl group with other alkylamines or aryl substituents.
- In vitro screening : Test analogs against panels of cancer cell lines (e.g., NCI-60) to correlate substituent effects with potency.
- Molecular docking : Map interactions with ATP-binding pockets of kinases (e.g., Aurora kinases) to prioritize synthetic targets .
Methodological Considerations
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Use fume hoods and PPE (gloves, lab coats) due to potential irritancy (based on structurally related pyrazolopyrimidines).
- Monitor air quality using EN 14042 guidelines for workplace chemical exposure .
Q. How should stability studies be designed for long-term storage of this compound?
- Conduct accelerated degradation studies under varying temperatures (e.g., 25°C, 40°C) and humidity levels.
- Analyze degradation products via LC-MS to identify susceptible functional groups (e.g., hydrolysis of the pyrimidinone ring) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
